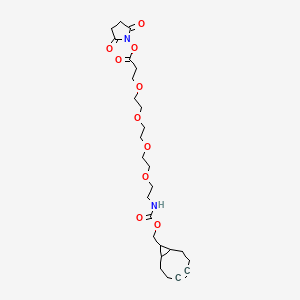

endo-BCN-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

Endo-BCN-PEG4-NHS ester is a versatile chemical tool comprised of three key functional components:

-

endo-Bicyclononyne (BCN): A strained cyclooctyne (B158145) that enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The "endo" configuration contributes to its high reactivity.[3] This bioorthogonal reaction is highly efficient under aqueous conditions and in complex biological media, making it ideal for in vivo applications.[2][4]

-

Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[4][5][6] This PEG linker also reduces aggregation, minimizes steric hindrance, and provides a flexible bridge between conjugated biomolecules.[2]

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[5][7][8]

This trifunctional architecture allows for a two-step bioconjugation strategy, making it a valuable linker for attaching various payloads to biological targets.

Physicochemical Properties

The following table summarizes the key quantitative data for endo-BCN-PEG4-NHS ester, compiled from various sources.

| Property | Value | Citations |

| Chemical Formula | C₂₆H₃₈N₂O₁₀ | [2][9][10] |

| Molecular Weight | 538.59 g/mol | [2][9][10] |

| CAS Number | 2252422-32-3, 1807501-86-5, 1702356-19-1 | [2][9][] |

| Purity | >90% to ≥95% (varies by supplier) | [10][][12] |

| Appearance | Colorless oil or solid | [12] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [12] |

| Storage Conditions | Short-term: 0-4°C; Long-term: -20°C to -80°C | [1][2] |

Key Applications and Reaction Mechanisms

Endo-BCN-PEG4-NHS ester is primarily utilized in bioconjugation for applications requiring the stable linkage of two distinct molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody. The BCN group is then available to conjugate with an azide-modified cytotoxic drug. This allows for the targeted delivery of the therapeutic payload to cancer cells.[13]

PROTACs

This linker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] Typically, one end of the PROTAC binds to the target protein, and the other end binds to an E3 ubiquitin ligase. The endo-BCN-PEG4-NHS ester can serve as the flexible linker connecting these two binding moieties.[1]

Protein and Biomolecule Labeling

The bifunctional nature of this reagent allows for the labeling of proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for various research applications, including fluorescence microscopy and proteomics.[]

Experimental Protocols

The following are detailed methodologies for the key reactions involving endo-BCN-PEG4-NHS ester, synthesized from established protocols.

Protocol 1: Amine Labeling of a Protein with endo-BCN-PEG4-NHS Ester

This protocol describes the first step of conjugation, where the NHS ester reacts with primary amines on a protein to introduce the BCN functionality.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

endo-BCN-PEG4-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[5][7]

-

Quenching buffer: 1 M Tris-HCl or Glycine, pH 7.4.[7]

-

Spin desalting columns (e.g., 7K MWCO) for purification.[15]

Procedure:

-

Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[7]

-

Prepare Linker Stock Solution: Immediately before use, dissolve the endo-BCN-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7][15]

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer if needed.[5]

-

Add a 10-20 fold molar excess of the endo-BCN-PEG4-NHS ester stock solution to the protein solution with gentle vortexing.[15] The final concentration of the organic solvent should be kept below 20% (v/v) to prevent protein denaturation.[9][15]

-

-

Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or overnight on ice.[15][16] Protect from light if working with photosensitive molecules.[17]

-

Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7][9]

-

Purification: Remove excess, unreacted linker and byproducts using a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4), following the manufacturer's instructions.[15]

-

Quantification: Measure the concentration of the recovered BCN-activated protein using a spectrophotometer (A280). The product can be stored at 4°C for immediate use or at -20°C.[15]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the second step, where the BCN-activated biomolecule is conjugated to an azide-containing molecule.

Materials:

-

BCN-activated protein (from Protocol 1).

-

Azide-containing molecule (e.g., azide-modified drug, fluorophore).

-

Reaction buffer: PBS, pH 7.4.

Procedure:

-

Prepare Reactants:

-

Have the purified BCN-activated protein in a suitable buffer like PBS.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C.[4] The reaction is often complete within a few hours.[15]

-

Purification: Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the molecular weight of the conjugate.

Visualizations

Chemical Structure and Reaction Scheme

Caption: Reaction of endo-BCN-PEG4-NHS ester with a primary amine on a protein.

Bioconjugation Experimental Workflow

Caption: Step-by-step workflow for two-step bioconjugation.

General PROTAC Mechanism of Action

Caption: PROTACs utilize the ubiquitin-proteasome system for protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. endo-BCN-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. endo-BCN-PEG4-NHS ester | PROTAC连接子 | MCE [medchemexpress.cn]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

The Strategic Role of the PEG4 Spacer in BCN-NHS Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise linkage of molecules is paramount to the efficacy and safety of novel therapeutics and research tools. Among the sophisticated reagents enabling these connections, BCN-NHS esters have emerged as powerful heterobifunctional linkers. The incorporation of a tetraethylene glycol (PEG4) spacer within this architecture is not a trivial design choice; it is a strategic element that significantly enhances the performance of bioconjugation reactions. This technical guide delves into the critical role of the PEG4 spacer, providing an in-depth analysis of its impact on reaction kinetics, conjugate stability, and overall experimental success, supported by quantitative data and detailed experimental protocols.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in BCN-NHS esters imparts several advantageous properties that are critical for successful bioconjugation. These benefits primarily stem from the physicochemical properties of the polyethylene (B3416737) glycol chain.[1]

Minimized Steric Hindrance and Enhanced Reactivity: The PEG4 spacer provides a flexible and extended connection between the bicyclo[6.1.0]nonyne (BCN) moiety and the N-hydroxysuccinimide (NHS) ester. This spatial separation minimizes steric hindrance, allowing the BCN group to more readily participate in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with its azide-binding partner.[1] This can lead to faster reaction kinetics and higher conjugation efficiencies.[1]

Improved Solubility and Reduced Aggregation: Many bioactive molecules, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the BCN-NHS ester and the subsequent bioconjugate.[2][3][4] This is crucial for preventing aggregation, which can lead to loss of biological activity, increased immunogenicity, and rapid clearance from circulation.[5]

Enhanced Pharmacokinetics: In the context of drug development, particularly for ADCs, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a therapeutic.[6][7][8] The PEG4 spacer contributes to a larger hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[5][9] This leads to increased overall exposure of the target tissue to the therapeutic agent.[5]

Biocompatibility: Polyethylene glycol is widely recognized for its biocompatibility and low immunogenicity.[6][10] The inclusion of a PEG4 spacer can help to shield the conjugated molecule from recognition by the immune system, further enhancing its in vivo performance.[5]

The Chemistry of BCN-PEG4-NHS Ester Conjugation

The utility of BCN-PEG4-NHS esters lies in their dual reactivity, enabling a two-step conjugation strategy.

Step 1: Amine Acylation with the NHS Ester: The NHS ester selectively reacts with primary aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond.[11][12] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[12][13] The reaction releases N-hydroxysuccinimide as a byproduct.[11][12]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained cyclooctyne (B158145) that reacts rapidly and specifically with azide-functionalized molecules via SPAAC.[14] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biological functional groups.[2][14] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[1][2]

Quantitative Data on the Impact of PEG Spacers

The inclusion of PEG spacers has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data, highlighting the effects of PEGylation.

| Property | Effect of PEG Spacer | Quantitative Impact | Reference |

| Solubility | Increased | Enables higher drug-to-antibody ratios (DARs) of 8 or even higher without compromising stability. | [5] |

| Pharmacokinetics (PK) | Improved | Slower plasma clearance and increased overall exposure (AUC) with increasing PEG chain length. | [5] |

| In Vitro Cytotoxicity | May be slightly reduced | A potential trade-off due to steric hindrance, but often compensated by improved in vivo efficacy. | [5] |

| Reactivity | Enhanced | Minimizes steric hindrance, leading to faster reaction kinetics and higher conjugation efficiencies. | [1] |

| PEG Spacer Length | Clearance Rate | Overall Exposure (AUC) | In Vivo Efficacy |

| PEG2 | Faster | Lower | Less potent |

| PEG4 | Moderate | Moderate | Improved |

| PEG8 | Slower | Higher | More potent (plateaus around 8 units) |

Note: The specific quantitative impact can vary depending on the antibody, payload, and target.

Experimental Protocols

The following are detailed methodologies for key experiments involving BCN-PEG4-NHS esters.

Conjugation of BCN-PEG4-NHS Ester to an Antibody

This protocol describes the conjugation of a BCN-PEG4-NHS ester to the lysine residues of an antibody.[1]

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

BCN-PEG4-NHS ester.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Procedure:

-

Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 2-10 mg/mL.

-

BCN-PEG4-NHS Ester Preparation: Dissolve the BCN-PEG4-NHS ester in DMSO to a concentration of 10 mM immediately before use.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved BCN-PEG4-NHS ester to the antibody solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubation: Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

-

Purification: Remove the excess, unreacted BCN-PEG4 linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

SPAAC Reaction of BCN-labeled Antibody with an Azide-modified Molecule

This protocol describes the subsequent "click" reaction of the BCN-functionalized antibody with a molecule containing an azide (B81097) group.

Materials:

-

BCN-labeled antibody (from protocol 4.1).

-

Azide-modified molecule (e.g., a fluorescent dye, drug, or biotin).

-

PBS, pH 7.4.

Procedure:

-

Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

-

Click Reaction: Add a 1.5-5 fold molar excess of the azide-modified molecule to the BCN-labeled antibody in PBS.

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 4°C. The reaction time will depend on the specific reactants.

-

Purification: Purify the resulting conjugate using an appropriate method, such as SEC or affinity chromatography, to remove unreacted azide-modified molecules.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language for Graphviz, illustrate the structure, experimental workflow, and functional benefits of the PEG4 spacer in BCN linkers.

Conclusion

The PEG4 spacer in BCN-NHS esters is a critical component that provides significant advantages in bioconjugation. Its ability to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates makes it an invaluable tool for researchers and drug developers. By understanding the fundamental role of the PEG4 spacer and employing optimized experimental protocols, scientists can achieve more efficient and reproducible results in the synthesis of advanced biotherapeutics and research reagents. The rational inclusion of such linkers is a key step towards the development of next-generation antibody-drug conjugates and other targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. endo-BCN-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 4. BCN-PEG4-NHS (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. worldscientific.com [worldscientific.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

The Ultimate Guide to endo-BCN-PEG4-NHS Ester for Advanced Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endo-BCN-PEG4-NHS ester, a key reagent in the field of bioconjugation and drug development. Designed for researchers and scientists, this document details the molecule's core properties, experimental protocols for its application in strain-promoted alkyne-azide cycloaddition (SPAAC), and quantitative data to inform experimental design.

Introduction to endo-BCN-PEG4-NHS Ester

Endo-BCN-PEG4-NHS ester is a heterobifunctional linker that has emerged as a powerful tool for the precise covalent modification of biomolecules. Its unique structure comprises three key components:

-

An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in copper-free click chemistry, enabling rapid and bioorthogonal conjugation.

-

A Polyethylene Glycol (PEG4) spacer: This hydrophilic four-unit PEG linker enhances solubility in aqueous media, reduces steric hindrance, and minimizes aggregation of the conjugated biomolecules.[1][2]

-

An N-Hydroxysuccinimide (NHS) ester : This amine-reactive group efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.

This combination of features makes endo-BCN-PEG4-NHS ester an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the creation of sophisticated drug delivery systems, protein labeling for imaging and diagnostics, and the functionalization of surfaces.[3][4][5]

Core Properties and Quantitative Data

A thorough understanding of the physicochemical properties of endo-BCN-PEG4-NHS ester is critical for designing and optimizing conjugation strategies. The following tables summarize key quantitative data related to its chemical identity, solubility, and stability.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₈N₂O₁₀ | [6] |

| Molecular Weight | 538.59 g/mol | [6] |

| CAS Number | 2252422-32-3 | [6][7] |

| Purity | >95% | [7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Storage Conditions | -20°C for long-term storage (months to years) | [6][7][8] |

Table 1: Physicochemical Properties of endo-BCN-PEG4-NHS ester

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (464.17 mM) | [6] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Dichloromethane (DCM) | Soluble | [7] |

| Aqueous Buffers | Soluble due to the hydrophilic PEG spacer | [7][8] |

Table 2: Solubility Data

The stability of the NHS ester is highly dependent on pH. Hydrolysis is a competing reaction to the desired amidation.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Table 3: pH-Dependent Hydrolysis of NHS Esters

The reactivity of the endo-BCN group in SPAAC reactions is a key performance indicator. The second-order rate constant provides a quantitative measure of this reactivity.

| Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl azide | DMSO | 37 | 0.15 | [1] |

| 2-azidoethanol | Water | 20 | 0.19 - 0.21 | [1] |

Table 4: Reactivity of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocols

The following are detailed methodologies for the use of endo-BCN-PEG4-NHS ester in common click chemistry applications.

General Protocol for Protein Labeling with endo-BCN-PEG4-NHS Ester

This protocol describes the modification of a protein with endo-BCN-PEG4-NHS ester to introduce a BCN moiety for subsequent reaction with an azide-containing molecule.

Materials:

-

Protein solution (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

endo-BCN-PEG4-NHS ester.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes).

Procedure:

-

Reagent Preparation:

-

Equilibrate the endo-BCN-PEG4-NHS ester vial to room temperature before opening to prevent moisture condensation.

-

Prepare a fresh 10 mM stock solution of endo-BCN-PEG4-NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

To the protein solution, add the desired molar excess of the endo-BCN-PEG4-NHS ester stock solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted endo-BCN-PEG4-NHS ester and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis against an appropriate buffer.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of the BCN-labeled protein with an azide-functionalized molecule.

Materials:

-

BCN-labeled protein (from the protocol above).

-

Azide-functionalized molecule of interest (e.g., drug, fluorophore, biotin).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in a compatible solvent.

-

Add a 1.5 to 5-fold molar excess of the azide-functionalized molecule to the BCN-labeled protein solution.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography).

-

Visualizing the Chemistry and Workflows

Diagrams are provided below to illustrate the key chemical reactions and a typical experimental workflow.

A simplified representation of the key functional groups.

Core reaction mechanisms of endo-BCN-PEG4-NHS ester.

Experimental workflow for bioconjugation.

Conclusion

endo-BCN-PEG4-NHS ester is a versatile and highly efficient bifunctional linker that is indispensable for modern bioconjugation. Its well-defined structure, favorable solubility, and predictable reactivity make it a reliable tool for researchers in academia and industry. By understanding its core properties and following optimized protocols, scientists can leverage the power of click chemistry to advance their research in drug discovery, diagnostics, and beyond.

References

- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]

- 8. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]

understanding strain-promoted alkyne-azide cycloaddition (SPAAC).

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a pivotal bioorthogonal reaction, enabling the covalent ligation of molecules within complex biological milieus without the need for cytotoxic catalysts.[1][2] This guide offers a comprehensive exploration of the fundamental principles of SPAAC, detailed experimental methodologies, and a quantitative analysis of its kinetics.

Core Principles of SPAAC

The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, the smallest of the stable cyclic alkynes.[1][3] This intrinsic strain dramatically reduces the activation energy for the [3+2] cycloaddition reaction with azides. Consequently, the reaction proceeds swiftly at physiological temperatures and pH, obviating the need for a copper catalyst, which is often associated with cytotoxicity.[1][4] The reaction is characterized by its high selectivity, as both the strained alkyne and the azide (B81097) moieties are bioorthogonal; they do not typically engage in side reactions with native biological functional groups.[1]

The underlying mechanism of SPAAC is a concerted, pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to forge a stable triazole linkage.[1]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical determinant of its utility, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order and are influenced by several factors, including the specific structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, pH, and temperature.[1][5]

The choice of cyclooctyne is paramount and involves a trade-off between reactivity, stability, and hydrophilicity. The table below summarizes the second-order rate constants for several widely used cyclooctynes with benzyl (B1604629) azide, a common model azide.

| Cyclooctyne Reagent | Full Name | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |

| DBCO | Dibenzocyclooctyne | ~0.6 - 1.0[6] | High reactivity, widely used for biomolecule labeling and imaging.[3][6] |

| DIBO | 4-Dibenzocyclooctynol | ~0.3 - 0.7[6] | Fast reaction rates and among the most stable cyclooctynes.[6][7] |

| BCN | Bicyclo[6.1.0]nonyne | ~0.06 - 0.1[6] | Known for its balance of high reactivity and small size.[6][7] |

| DIFO | Difluorinated Cyclooctyne | - | Dramatically increased reaction rates due to electron-withdrawing fluorine groups.[8] |

| BARAC | Biarylazacyclooctynone | - | Extremely reactive, suitable for in vivo imaging.[3] |

Note: Reaction rates can fluctuate based on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide employed.[6]

Several factors can be modulated to optimize the rate of a SPAAC reaction.

| Parameter | Effect on Reaction Rate | Observations and Recommendations |

| pH | Generally increases with higher pH values (except in HEPES buffer).[5] | A pH range of 6.5-8.5 is often screened for optimal performance.[5][9] |

| Temperature | Increases with higher temperatures.[9][10] | Reactions are commonly conducted at room temperature (25 °C) or 37 °C.[10] |

| Buffer System | Reaction rates vary significantly between different buffer systems.[5] | HEPES buffer (pH 7) has been shown to yield higher rate constants compared to PBS (pH 7).[5][11] |

| Solvent | Aqueous solvent systems can lead to faster SPAAC reactions.[10][11] | While organic co-solvents like DMSO can be used, their concentration should be minimized to avoid protein precipitation.[10] |

| PEG Linker | The inclusion of a PEG spacer can enhance reaction rates.[10] | A PEG linker can increase reaction rates by an average of 31 ± 16% by reducing steric hindrance.[5][10] |

Experimental Protocols

The following protocols provide generalized procedures for common SPAAC applications.

This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[1][12]

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[12]

-

Quenching reagent (optional).[10]

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification.[12]

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

-

Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

-

Reaction Setup: Add the DBCO-functionalized molecule stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is commonly used.[12] The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[12]

-

Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[12]

-

Reaction Monitoring (Optional): The reaction progress can be monitored by LC-MS or SDS-PAGE if there is a significant mass change.[12]

-

Quenching (Optional): If necessary, the reaction can be terminated by adding a quenching reagent that reacts with the excess DBCO.[10]

-

Purification: Purify the bioconjugate using SEC or dialysis to remove unreacted small molecules.[12]

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.[9][13]

Materials:

-

Strained alkyne.

-

Azide-containing molecule.

-

Deuterated solvent (e.g., deuterated DMSO).[13]

-

Internal standard of known concentration (e.g., dimethyl sulfone).[13]

-

NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve the strained alkyne and the azide-containing molecule in the deuterated solvent in an NMR tube.

-

Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.[9]

-

-

NMR Data Acquisition:

-

Immediately after mixing, place the NMR tube in the spectrometer.[9]

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.[9]

-

Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being monitored) for accurate quantification.[9]

-

-

Data Analysis:

-

Integrate the signals of one of the reactants and the internal standard in each spectrum.

-

Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.[14]

-

Plot the natural logarithm of the reactant concentration versus time.[14]

-

For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear. The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration, from which k₂ can be determined.[14]

-

This protocol describes how to monitor the reaction by observing the disappearance of the DBCO absorbance peak around 309 nm.[10]

Materials:

-

DBCO-containing reagent.

-

Azide-modified molecule.

-

Appropriate buffer (e.g., PBS, pH 7.4).

-

UV-Vis spectrophotometer.[10]

Procedure:

-

Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[10]

-

Sample Preparation: Prepare the reaction mixture as described in the protein labeling protocol. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[10]

-

Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule. Immediately start monitoring the absorbance at 309 nm over time.[10]

-

Data Analysis: The decrease in absorbance over time can be used to determine the pseudo-first-order rate constant.[10]

Mandatory Visualizations

Applications in Drug Development and Research

SPAAC has become an indispensable tool in various facets of drug development and biomedical research.

-

Targeted Drug Delivery: SPAAC is instrumental in creating targeted drug delivery systems. By modifying drug carriers with cyclooctynes, they can be directed to tumor cells that have been metabolically labeled with azides, enabling site-specific drug release.[4][]

-

Biomolecule Labeling and Imaging: The bioorthogonality of SPAAC makes it ideal for labeling proteins, lipids, and nucleic acids in living cells without perturbing biological processes.[] This allows for precise molecular tracking and visualization, aiding in the study of complex biological systems.[4][]

-

Synthesis of Targeted Therapies: SPAAC facilitates the efficient and specific conjugation of small molecules to larger biomolecules, such as antibodies, to create antibody-drug conjugates (ADCs) and other targeted therapies.[]

-

Macromolecule Derivatization: This reaction is employed for the chemical modification of macromolecules to alter their physicochemical properties, enhance stability, improve biocompatibility, or confer new biological functions.[4]

Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While both SPAAC and CuAAC result in the formation of a triazole linkage, they have distinct advantages and disadvantages.

| Feature | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) |

| Catalyst | None[16] | Copper(I)[16] |

| Biocompatibility | Excellent, widely used for in vivo applications.[12][16] | Limited by copper toxicity.[12][16] |

| Alkyne Type | Strained cyclooctynes.[16] | Terminal alkynes.[16] |

| Reaction Rate | Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne.[12][16] | Very fast, can be ligand-accelerated.[16] |

| Regioselectivity | Mixture of regioisomers (1,4 and 1,5).[12] | Exclusively 1,4-disubstituted triazole.[12] |

| Side Reactions | Strained alkynes can react with thiols.[17] | Minimal byproducts.[16] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is SPAAC? | AxisPharm [axispharm.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bifunctional Landscape: A Technical Guide to the Solubility and Stability of endo-BCN-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG4-NHS ester, a heterobifunctional linker critical in the fields of bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding the physicochemical properties of this reagent is paramount for ensuring experimental reproducibility, optimizing conjugation efficiencies, and maintaining the integrity of resulting biomolecular constructs.

Core Concepts: Structure and Functionality

Endo-BCN-PEG4-NHS ester incorporates three key functional components:

-

endo-Bicyclononyne (BCN): A strained alkyne that participates in highly efficient and biocompatible copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-modified molecules.

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer that enhances the solubility of the molecule in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) under mild conditions to form stable amide bonds.[2]

This trifecta of functionalities makes endo-BCN-PEG4-NHS ester a versatile tool for linking a wide array of molecules.

Solubility Profile

The solubility of endo-BCN-PEG4-NHS ester is dictated by its amphiphilic nature, with the PEG spacer conferring hydrophilicity and the BCN and NHS ester moieties contributing to its solubility in organic solvents.

Quantitative Solubility Data

| Solvent | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (464.17 mM) | Ultrasonic assistance may be required. Use of new, anhydrous DMSO is recommended.[3] |

| Dichloromethane (DCM) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Acetonitrile | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Aqueous Solutions | Soluble in regular aqueous solutions | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][4][5] |

Stability and Storage Considerations

The primary factor governing the stability of endo-BCN-PEG4-NHS ester is the susceptibility of the NHS ester to hydrolysis.[2][6][][8] This degradation pathway competes with the desired amination reaction and is influenced by moisture and pH.

Recommended Storage and Stability Data

| Form | Storage Temperature | Duration | Notes |

| Pure (Solid/Oil) | -20°C | 3 years | [3] |

| In Solvent | -80°C | 6 months | [3] |

| In Solvent | -20°C | 1 month | [3] |

Key Stability Factors:

-

Hydrolysis: The NHS ester moiety is prone to hydrolysis in the presence of moisture, yielding an inactive carboxylic acid and N-hydroxysuccinimide. This process is accelerated at higher pH levels.[2][6] To mitigate this, it is crucial to store the reagent under dry (desiccated) conditions and to minimize its exposure to aqueous environments prior to use.[2][][]

-

pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[2] At more basic pH values, the rate of hydrolysis significantly increases, reducing the efficiency of the conjugation reaction.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of solutions should be avoided to maintain the integrity of the compound.[2]

Experimental Protocols

While specific, validated protocols for endo-BCN-PEG4-NHS ester are not publicly available, the following methodologies, based on established principles for similar compounds, can be adapted for its characterization.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of endo-BCN-PEG4-NHS ester in an aqueous buffer.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of endo-BCN-PEG4-NHS ester to a known volume of a relevant aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) in a series of sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved endo-BCN-PEG4-NHS ester using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mM.

Protocol 2: Assessment of NHS Ester Stability via Hydrolysis

This protocol provides a method to assess the stability of the NHS ester by monitoring its hydrolysis over time in an aqueous solution.

Methodology:

-

Sample Preparation: Prepare a stock solution of endo-BCN-PEG4-NHS ester in an anhydrous organic solvent (e.g., DMSO). Dilute the stock solution to a known concentration in a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5).

-

Time-Course Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C).

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

-

Reaction Quenching (Optional): If necessary, the hydrolysis can be quenched by acidifying the sample.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak area corresponding to the intact endo-BCN-PEG4-NHS ester and the increase in the peak area of the hydrolysis product (the corresponding carboxylic acid).

-

Data Analysis: Plot the percentage of remaining intact ester against time for each pH condition to determine the rate of hydrolysis. The half-life (t½) of the NHS ester at each pH can then be calculated.

Visualizing Workflows and Degradation Pathways

To further clarify the experimental processes and chemical transformations, the following diagrams are provided.

Caption: Workflow for determining the aqueous solubility of endo-BCN-PEG4-NHS ester.

Caption: Experimental workflow for assessing the stability of the NHS ester moiety.

Caption: Key reaction pathways for endo-BCN-PEG4-NHS ester in aqueous media.

Conclusion

Endo-BCN-PEG4-NHS ester is a well-solubilized and sufficiently stable reagent when handled and stored under the recommended conditions. Its solubility in both common organic solvents and aqueous media facilitates its use in a variety of bioconjugation protocols. The principal stability concern is the hydrolysis of the NHS ester, which can be effectively managed by minimizing exposure to moisture, controlling pH, and adhering to appropriate storage temperatures. By understanding and controlling for these factors, researchers can confidently employ this powerful bifunctional linker to advance their research and development objectives.

References

- 1. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [m.polyethyleneglycolpeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]

- 5. endo-BCN-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Storage and Handling of endo-BCN-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for endo-BCN-PEG4-NHS ester, a critical bifunctional linker used in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring experimental reproducibility.

Core Principles of Storage and Handling

endo-BCN-PEG4-NHS ester is a moisture-sensitive compound. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which can significantly reduce its reactivity towards primary amines on target biomolecules. The bicyclononyne (BCN) group, while generally stable, should also be protected from harsh conditions. Proper storage and handling are therefore paramount to preserve the functionality of this reagent.

Shipping and Initial Receipt

endo-BCN-PEG4-NHS ester is typically shipped at ambient temperature as a non-hazardous chemical. The product is considered stable enough for the duration of standard shipping and customs processing. Upon receipt, it is imperative to transfer the product to the recommended long-term storage conditions as soon as possible.

Long-Term Storage

For optimal stability, endo-BCN-PEG4-NHS ester should be stored at -20°C in a desiccated environment.[1][2][3][4][5] Some suppliers also recommend storage at 0 - 4°C for short-term use (days to weeks) . To prevent moisture condensation, which can lead to hydrolysis of the NHS ester, the vial should be allowed to warm to room temperature before opening.[1] Avoid frequent freeze-thaw cycles.[1]

Storage of Stock Solutions

Once reconstituted in a solvent, the stability of endo-BCN-PEG4-NHS ester decreases. Stock solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[6] It is recommended to use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

Quantitative Storage and Stability Data

The following table summarizes the key quantitative data regarding the storage and stability of endo-BCN-PEG4-NHS ester.

| Parameter | Condition | Recommendation | Source(s) |

| Long-Term Storage (Pure Form) | Temperature | -20°C | [1][2][3][4][5] |

| Environment | Desiccated, protected from moisture | [1] | |

| Short-Term Storage (Pure Form) | Temperature | 0 - 4°C (days to weeks) | |

| Stock Solution Storage | Temperature (Long-Term) | -80°C | [6] |

| Duration (Long-Term) | Up to 6 months | [6] | |

| Temperature (Short-Term) | -20°C | [6] | |

| Duration (Short-Term) | Up to 1 month | [6] | |

| Shipping | Temperature | Ambient | [2][4][5] |

Experimental Protocols

The primary application of endo-BCN-PEG4-NHS ester is the conjugation to biomolecules containing primary amines, such as proteins and amine-modified oligonucleotides. This is followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.

General Protocol for Protein Labeling with endo-BCN-PEG4-NHS Ester

This protocol provides a general guideline for the conjugation of endo-BCN-PEG4-NHS ester to a protein. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2 - 8.5)

-

endo-BCN-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

-

Purification column (e.g., desalting column)

Procedure:

-

Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of endo-BCN-PEG4-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the endo-BCN-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.

-

-

Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to react with any unreacted NHS ester.

-

Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL). The BCN-functionalized protein can be stored at -20°C.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN-modified biomolecule can then be reacted with an azide-containing molecule in a copper-free click chemistry reaction.

Procedure:

-

To the purified BCN-activated biomolecule, add a 3-5 fold molar excess of the azide-containing molecule.

-

Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.

-

Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography).

Visualizing Workflows and Pathways

Logical Workflow for Storage and Handling

Signaling Pathway for Bioconjugation

References

A Technical Guide to PROTAC Synthesis Utilizing PEG-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel modality of targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5][6]

The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[7][8][9] Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) based linkers have become a prevalent choice in PROTAC design.[7][10][11] Their inherent properties offer a powerful tool to overcome common challenges in developing potent and drug-like protein degraders.[9] This guide provides an in-depth overview of the synthesis and core principles of PROTACs featuring PEG-based linkers, complete with quantitative data, detailed experimental protocols, and process visualizations.

The Central Role of PEG-Based Linkers

PEG linkers consist of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous set of properties to the PROTAC molecule. Their prevalence is rooted in several key benefits:

-

Enhanced Solubility: The ether oxygens in the PEG backbone increase hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[8][9][10][11]

-

Improved Permeability: While the relationship is complex, the flexibility and polarity of PEG linkers can be modulated to strike a balance that enhances cell permeability.[9][10]

-

Tunable Length and Flexibility: PEG chains are synthetically versatile, allowing for the easy and systematic variation of linker length.[7][11] This is crucial for optimizing the spatial orientation of the POI and E3 ligase to form a stable and productive ternary complex.[12][13]

-

Biocompatibility: PEG is well-known for its biocompatibility, making it a suitable component for therapeutic agents.[14]

-

Synthetic Accessibility: The availability of bifunctional PEG motifs facilitates a rapid and modular assembly of PROTACs.[7][11]

However, it is also important to consider potential drawbacks, such as reduced metabolic stability in vivo compared to more rigid alkyl linkers.[8][15] Therefore, the choice of linker length and composition must be carefully optimized for each specific POI and E3 ligase pair.[7][13]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[16] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[17] Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3][17]

General Synthetic Strategies

The synthesis of PROTACs with PEG linkers is typically a modular process, involving the separate synthesis of the warhead (POI ligand) and anchor (E3 ligase ligand), followed by their coupling to a bifunctional PEG linker.[12] Two of the most common and robust chemical methods for this assembly are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[12]

Experimental Protocols

The following are generalized protocols for key synthetic steps. Researchers should adapt these based on the specific reactivity and properties of their ligands and linkers.

Protocol 1: Amide Bond Formation [12]

This protocol details the coupling of a component bearing a carboxylic acid with an amine-functionalized PEG linker, which is protected with a tert-Butyloxycarbonyl (Boc) group.

-

Step 1: Amide Coupling

-

Reagents and Materials:

-

Component A-COOH (warhead or E3 ligand with a carboxylic acid) (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress using LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (Component A-PEGn-Boc) by flash column chromatography.

-

-

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Component A-PEGn-Boc

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Dissolve the purified Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to yield the amine-functionalized intermediate (Component A-PEGn-NH2), which can be used in a subsequent amide coupling step with the second component (Component B-COOH).

-

-

Protocol 2: Click Chemistry (CuAAC) [12]

This protocol describes the highly efficient coupling of an alkyne-functionalized component with an azide-functionalized PEG-component.

-

Reagents and Materials:

-

Component A-Alkyne (1.0 eq)

-

Component B-PEGn-Azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC product by flash column chromatography or preparative HPLC.

-

Experimental Workflow for PROTAC Evaluation

The discovery and optimization of a PROTAC is an iterative process that begins with synthesis and proceeds through multiple stages of biological evaluation to confirm its mechanism of action and efficacy. A typical workflow involves synthesizing a library of PROTACs with varied linker lengths or compositions, followed by purification and a cascade of cellular assays.

Quantitative Analysis of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized to achieve potent protein degradation. A linker that is too short can cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into productive proximity for ubiquitination.[13][14] The optimal length is highly dependent on the specific POI and E3 ligase pair.[18]

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [14][19]

This data, based on the work by Cyrus et al., demonstrates the degradation of ERα in MCF-7 cells using PROTACs with varying linker lengths connecting an ERα ligand to a VHL E3 ligase ligand.

| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Control) | Cell Viability IC50 (μM) |

| 11 | 8 | ~50% | > 10 |

| 12 | 12 | ~25% | ~5.0 |

| 13 | 16 | <10% | ~1.0 |

| 14 | 20 | ~60% | > 10 |

Data is estimated from published graphical representations for illustrative purposes.

Table 2: General Impact of Linker Type on PROTAC Properties [15]

This table summarizes the general properties and considerations for different classes of linkers commonly used in PROTAC design.

| Linker Type | Key Advantages | Key Considerations |

| PEG Linkers | Enhances hydrophilicity and solubility; tunable length; biocompatible.[8][11] | Can be metabolically unstable; may incur entropic penalties if too long.[8][15] |

| Alkyl Linkers | Synthetically accessible and chemically stable; length can be varied.[8][15] | Tends to be hydrophobic, limiting solubility; may lead to non-specific binding.[8][15] |

| Rigid Linkers | Pre-organizes bioactive conformation; can enhance ternary complex stability.[15] | Less conformational flexibility may hinder complex formation if geometry is not optimal.[15] |

Linker Length and Degradation Efficacy

The relationship between linker length and PROTAC efficacy is often non-linear, exhibiting a "hook effect" in some contexts where very high concentrations can be less effective. For linker length specifically, there is typically an optimal range for maximal degradation (Dmax) and minimal half-maximal degradation concentration (DC50).

Conclusion

PEG-based linkers are a cornerstone of modern PROTAC design, providing a versatile scaffold to overcome challenges related to solubility and to enable the precise optimization of ternary complex formation. The modular synthetic approaches of amide coupling and click chemistry allow for the rapid generation of PROTAC libraries with varying linker lengths. Through systematic evaluation using workflows that combine chemical synthesis with robust biological assays, researchers can identify PROTACs with optimal linker characteristics for potent and selective protein degradation. As the field advances, the rational, structure-guided design of linkers will continue to be a critical factor in developing the next generation of targeted protein degradation therapeutics.[9]

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Conjugation with endo-BCN-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the principles, experimental procedures, and characterization of protein conjugates synthesized using the heterobifunctional linker, endo-BCN-PEG4-NHS ester. This linker is a valuable tool in bioconjugation, enabling the attachment of various molecules to proteins through a two-step process involving an initial amine-reactive conjugation followed by a highly specific and efficient copper-free click chemistry reaction.

The endo-BCN-PEG4-NHS ester linker possesses two key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2) present on the surface of proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[]

-

endo-Bicyclononyne (BCN): This strained alkyne moiety allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules.[2][3][4][][6] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[2][4]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3][4][7]

This guide will detail the step-by-step protocol for conjugating a model antibody, methods for purification of the resulting conjugate, and analytical techniques for its characterization.

Chemical Reaction Pathway

The conjugation process occurs in two main stages:

-

Protein Modification: The NHS ester of the endo-BCN-PEG4-NHS ester reacts with primary amines on the protein to form a stable protein-BCN conjugate.

-

Copper-Free Click Chemistry: The BCN-modified protein is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) via SPAAC to form the final, functional conjugate.

Caption: Chemical reaction pathway for protein conjugation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a model antibody with endo-BCN-PEG4-NHS ester and a subsequent azide-functionalized molecule.

Materials and Reagents

-

Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

endo-BCN-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Azide-functionalized molecule of interest

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

-

Protein concentration determination assay (e.g., BCA assay)

Experimental Workflow

Caption: Experimental workflow for protein conjugation.

Step-by-Step Protocol

Part 1: Preparation of BCN-Modified Antibody

-

Antibody Preparation:

-

Reagent Preparation:

-

Allow the vial of endo-BCN-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[8]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM endo-BCN-PEG4-NHS ester stock solution to the antibody solution.[8] Ensure the final concentration of DMSO does not exceed 10% (v/v) to avoid antibody denaturation.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2 hours on ice.[8][9]

-

-

Quenching the Reaction:

-

Purification of BCN-Modified Antibody:

-

Remove the excess, unreacted endo-BCN-PEG4-NHS ester and quenching buffer using a spin desalting column or by dialysis against PBS, pH 7.4.[8]

-

Part 2: Copper-Free Click Chemistry Reaction

-

Prepare Azide-Molecule Solution:

-

Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Final Purification:

-

Purify the final antibody conjugate to remove any unreacted azide-molecule and other impurities. Suitable methods include Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[][10]

-

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[8] |

| Reaction Buffer | PBS, pH 7.2-8.5 | Must be free of primary amines.[] |

| Molar Excess of NHS Ester | 10-20 fold | May need optimization depending on the protein and desired degree of labeling.[8] |

| Reaction Time (NHS Ester) | 1-2 hours at RT | Can be extended to 2 hours on ice for sensitive proteins.[8][9] |

| Quenching Reagent | Tris-HCl (50-100 mM) | Quenches unreacted NHS ester. |

| Molar Excess of Azide-Molecule | 2-5 fold | Ensures efficient click reaction.[8] |

| Reaction Time (Click) | 4-12 hours | Dependent on the specific reactants.[8] |

Table 2: Comparison of Purification Methods

| Purification Method | Principle | Advantages | Disadvantages |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Effective for removing small molecule impurities and buffer exchange.[][11] | Can be time-consuming and may lead to sample dilution.[] |

| Dialysis | Diffusion-based separation of molecules across a semi-permeable membrane. | Simple and effective for buffer exchange and removal of small molecules. | Slow process, typically requiring several hours to overnight.[] |

| Tangential Flow Filtration (TFF) | Pressure-driven separation of molecules across a membrane. | Rapid and scalable method for buffer exchange and removal of unconjugated molecules.[][10] | Requires specialized equipment. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can separate conjugates with different drug-to-antibody ratios (DAR).[12][13][14] | Requires method development to optimize separation conditions. |

Characterization of the Final Conjugate

Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)

The average number of BCN linkers or drug molecules conjugated to each antibody can be determined using several methods:

-

UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the DOL can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules, allowing for the determination of the DAR distribution and the average DAR.[12][13][14]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the conjugate, from which the DOL can be calculated.[15][16][17]

Table 3: Illustrative HIC-HPLC Data for DAR Analysis

| Peak | Retention Time (min) | Relative Area (%) | DAR Species |

| 1 | 10.5 | 5 | 0 |

| 2 | 12.8 | 15 | 2 |

| 3 | 14.2 | 60 | 4 |

| 4 | 15.5 | 15 | 6 |

| 5 | 16.8 | 5 | 8 |

| Average DAR | 4.2 |

Note: This is illustrative data. Actual results will vary depending on the antibody, linker, and reaction conditions.

Stability Considerations

The amide bond formed between the NHS ester and the protein's primary amines is highly stable under physiological conditions. The BCN group, when linked via this amide bond, also exhibits good stability, which is crucial for biological applications.[15] However, it has been reported that the BCN moiety can show some instability in the presence of strong reducing agents like TCEP or thiol-containing molecules such as glutathione (B108866) (GSH).[8] Therefore, it is advisable to avoid these reagents in buffers used for the storage and handling of BCN-modified proteins. Studies have also shown that BCN groups can degrade in intracellular environments, which should be a consideration for in vivo applications.[11]

Conclusion

The use of endo-BCN-PEG4-NHS ester provides a robust and versatile method for the site-specific conjugation of proteins. The protocol outlined in this document, coupled with the appropriate purification and characterization techniques, enables the generation of well-defined and functional protein conjugates for a wide range of research, diagnostic, and therapeutic applications. The bioorthogonal nature of the copper-free click chemistry step ensures high specificity and efficiency, making this a valuable tool for drug development professionals and researchers in the life sciences.

References

- 2. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endo-BCN-PEG4-NHS ester, CAS 1702356-19-1, 1807501-86-5 | AxisPharm [axispharm.com]

- 4. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Surface Labeling using Azide Sugars and endo-BCN-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of cell surface glycoproteins using a two-step bioorthogonal chemistry approach. This powerful technique allows for the specific attachment of probes, tags, or therapeutic molecules to the surface of living cells. The first step involves the metabolic incorporation of an azide-functionalized sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of cell surface proteins. In the second step, a molecule of interest, functionalized with endo-BCN-PEG4-NHS ester, is covalently attached to the azide-modified glycans via a highly efficient and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

The endo-BCN-PEG4-NHS ester is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule), while the bicyclononyne (BCN) group serves as a reactive partner for the azide (B81097) group introduced onto the cell surface. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This copper-free click chemistry approach is ideal for live-cell applications due to its high specificity, rapid kinetics, and lack of cytotoxicity.[1][2][3][4]

Principle of the Method

The cell surface labeling strategy is a two-stage process:

-